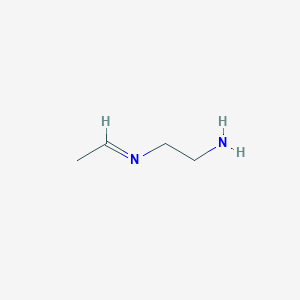
2-(Ethylideneamino)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylideneamino)ethanamine, commonly known as Ethylideneamine, is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a strong odor that is commonly used in scientific research applications. Ethylideneamine has been studied for its various biochemical and physiological effects, and its mechanism of action has been extensively researched.
Mecanismo De Acción
The mechanism of action of Ethylideneamine is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic compounds. It has been shown to react with aldehydes, ketones, and other electrophilic compounds.
Biochemical and Physiological Effects:
Ethylideneamine has been studied for its various biochemical and physiological effects. It has been shown to have antimicrobial properties, which can be useful in the treatment of bacterial infections. It has also been studied for its potential use as a cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethylideneamine is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, water treatment, and corrosion inhibition. However, one of the limitations of Ethylideneamine is its strong odor, which can be unpleasant to work with in the laboratory.
Direcciones Futuras
There are several future directions for the study of Ethylideneamine. One potential area of research is the development of new synthetic methods for Ethylideneamine. Another area of research is the study of its potential use as a chelating agent for the removal of heavy metals from contaminated water. Additionally, further research is needed to fully understand the mechanism of action of Ethylideneamine and its potential use as a cancer therapy.
Conclusion:
In conclusion, Ethylideneamine is a versatile organic compound that has been extensively studied for its various scientific research applications. It has been shown to have antimicrobial properties, potential use as a cancer therapy, and potential use as a chelating agent for the removal of heavy metals from contaminated water. While there are some limitations to working with Ethylideneamine in the laboratory, its versatility and potential for scientific research make it an important compound to study.
Métodos De Síntesis
Ethylideneamine can be synthesized through the reaction of ethylenediamine with acetaldehyde. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a strong odor.
Aplicaciones Científicas De Investigación
Ethylideneamine has been extensively studied for its various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. Ethylideneamine has been studied for its potential use as a chelating agent, which can be used to remove heavy metals from contaminated water. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propiedades
Número CAS |
144697-33-6 |
|---|---|
Nombre del producto |
2-(Ethylideneamino)ethanamine |
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
2-(ethylideneamino)ethanamine |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5/h2H,3-5H2,1H3 |
Clave InChI |
HRHJLRPSINDGJF-UHFFFAOYSA-N |
SMILES |
CC=NCCN |
SMILES canónico |
CC=NCCN |
Sinónimos |
N-ETHYLIDENEETHYLENEDIAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
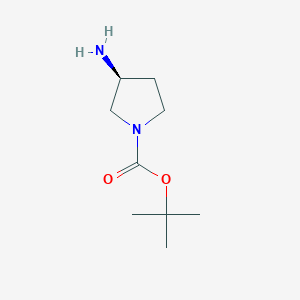
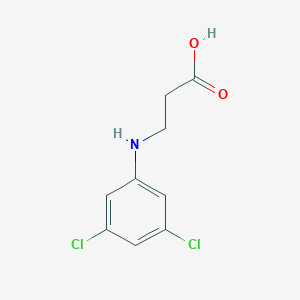
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
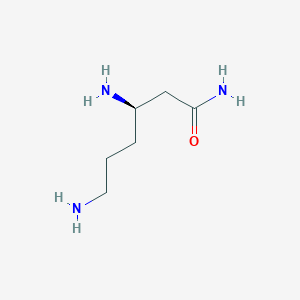
![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)
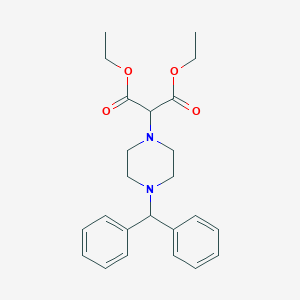
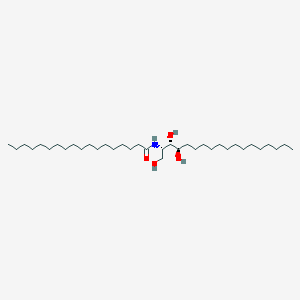
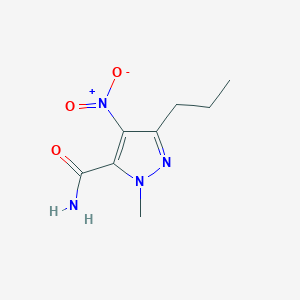
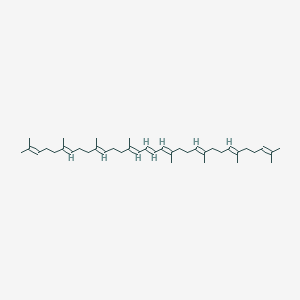
![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)
